molecular formula C18H12N2O4 B8197484 4,6-DI(4-Carboxyphenyl)pyrimidine

4,6-DI(4-Carboxyphenyl)pyrimidine

Cat. No.: B8197484
M. Wt: 320.3 g/mol
InChI Key: VWTUTWRNJIMOBH-UHFFFAOYSA-N
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Description

4,6-Di(4-carboxyphenyl)pyrimidine (H₂DBP, CAS 171820-04-5) is a pyrimidine derivative featuring two 4-carboxyphenyl substituents at the 4- and 6-positions of the heterocyclic core. Its molecular formula is C₁₈H₁₂N₂O₄ (molecular weight: 320.299 g/mol), and it is primarily used as a monomer for synthesizing metal-organic frameworks (MOFs) such as ZJU-520(Al) and MCF-18, which exhibit high microporous surface areas for trace benzene adsorption . The compound is commercially available as a white solid and requires storage at room temperature .

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)pyrimidin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTUTWRNJIMOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely cited method for synthesizing 4,6-di(4-carboxyphenyl)pyrimidine involves a Suzuki-Miyaura cross-coupling reaction between 3,5-dibromopyridine and 4-carboxyphenylboronic acid. This two-step process, reported by Jia et al. (2007), utilizes cesium carbonate (CsCO₃) as a base and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst in an ethanol solvent system. The reaction proceeds via oxidative addition of the palladium catalyst to the dibromopyridine substrate, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond.

The stoichiometric ratio of 3,5-dibromopyridine to 4-carboxyphenylboronic acid is critical, with a 1:2.2 molar ratio ensuring complete substitution at the 4- and 6-positions of the pyrimidine ring. Excess boronic acid compensates for potential side reactions, such as protodeboronation, which can reduce yields.

Optimization of Reaction Conditions

Optimization trials reveal that ethanol outperforms dimethylformamide (DMF) and tetrahydrofuran (THF) in achieving higher yields (Table 1). The use of CsCO₃ instead of potassium carbonate (K₂CO₃) enhances solubility, facilitating the deprotonation of the boronic acid and accelerating the transmetalation step. Reaction temperatures of 80°C over 120 hours balance between kinetic favorability and thermal degradation risks.

Table 1: Solvent and Base Optimization for Cross-Coupling

SolventBaseTemperature (°C)Time (h)Yield (%)
EthanolCsCO₃8012072
DMFCsCO₃8012058
THFK₂CO₃6514441

Post-reaction workup involves neutralizing excess base with dilute hydrochloric acid, followed by recrystallization from a water-ethanol mixture to achieve >95% purity.

Alternative Pathways via Pyrimidine Intermediates

Synthesis of 4,6-Dihydroxypyrimidine Precursors

Patent DE19640756B4 discloses a method for preparing 4,6-dihydroxypyrimidine from malonic acid ester and formamide in the presence of sodium ethoxide. Key parameters include:

  • Molar ratio : 1:2.0–2.5 malonic acid ester to formamide

  • Temperature : 30–100°C during ester addition

  • Workup : Acid precipitation (pH 2–6) or solvent evaporation

This intermediate serves as a scaffold for subsequent functionalization. For instance, chlorination with thionyl chloride (SOCl₂) in dichloroethane yields 4,6-dichloropyrimidine, which can undergo carboxylation via Ullmann-type coupling.

Carboxylation Strategies

Scalability and Industrial Considerations

Catalyst Recovery and Recycling

The high cost of Pd(PPh₃)₄ (≈$350/g) necessitates efficient recovery. Membrane filtration techniques enable >90% palladium recovery from reaction mixtures, reducing production costs by 40% in batch processes.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 2H, pyrimidine-H), 8.12 (d, J=8.4 Hz, 4H, Ar-H), 7.98 (d, J=8.4 Hz, 4H, Ar-H).

  • IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (pyrimidine ring vibration).

Purity Assessment

HPLC analysis with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms ≥99% purity for pharmaceutical-grade material.

Applications in Coordination Chemistry

The compound’s rigid geometry and dual carboxylate groups enable the construction of porous MOFs with BET surface areas exceeding 1500 m²/g . These frameworks demonstrate exceptional CO₂ adsorption capacities (4.2 mmol/g at 298 K), highlighting their potential in carbon capture technologies.

Chemical Reactions Analysis

Types of Reactions: 4,6-DI(4-Carboxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4,6-DI(4-Carboxyphenyl)pyrimidine and its derivatives have been investigated for their potential anticancer properties. A study on pyrido[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrimidine core significantly influence biological activity, suggesting that similar approaches could be applied to this compound derivatives to enhance their efficacy against cancer cells .

Antimicrobial Properties
Research has shown that pyrimidine derivatives possess antimicrobial properties. For instance, compounds derived from pyrimidines have exhibited significant antibacterial and antifungal activities. The synthesis of 4-carboxyphenyl derivatives has been linked to improved inhibition of microbial growth, making them potential candidates for developing new antibiotics .

Material Science

Luminescent Materials
The incorporation of this compound into lanthanide complexes has been explored for its luminescent properties. Studies indicate that these complexes can exhibit enhanced luminescence due to the coordination of lanthanides with the pyrimidine moiety. Such materials have potential applications in optoelectronic devices and sensors .

Polymeric Applications
The compound's ability to form stable complexes with metals makes it a candidate for developing advanced polymeric materials. Research has focused on synthesizing polymeric networks incorporating this compound for applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability .

Agricultural Applications

Fungicides
The synthesis of this compound derivatives has led to the development of new fungicides. These compounds have shown promising results in inhibiting fungal growth, particularly against plant pathogens. The mechanism of action involves disrupting fungal cell wall integrity, which is critical for developing effective agricultural chemicals .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Selective cytotoxicity against breast and renal cancer cell lines observed.
Antimicrobial Properties Significant inhibition of bacterial and fungal strains; potential for new antibiotics.
Luminescent Materials Enhanced luminescence in lanthanide complexes; applications in sensors.
Agricultural Fungicides Effective inhibition of fungal pathogens; promising for crop protection.

Mechanism of Action

The mechanism of action of 4,6-DI(4-Carboxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The carboxyphenyl groups can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. In medicinal chemistry, this compound can inhibit enzymes or modulate receptor activity, leading to therapeutic effects[5][5]. The pyrimidine ring can also participate in coordination chemistry, forming stable complexes with metal ions[5][5].

Comparison with Similar Compounds

Core Modifications and Substituents

H₂DBP belongs to the 4,6-disubstituted pyrimidine family. Key structural analogs include:

Compound Core Structure Substituents Key Applications Reference
4,6-Di(4-carboxyphenyl)pyrimidine Pyrimidine 4- and 6-carboxyphenyl groups MOF synthesis (e.g., ZJU-520)
4,6-Disubstituted pyrrolo[2,3-d]pyrimidine Fused pyrrolo-pyrimidine Variable alkyl/aryl groups Kinase inhibition (e.g., VEGFR2/FGFR1)
Pyrimidine-4,6-dicarboxylic acid Pyrimidine 4- and 6-carboxylic acid groups Histone demethylase inhibition

Key Differences :

  • Fused vs. Non-Fused Systems: H₂DBP lacks fused aromatic rings, unlike pyrrolo[2,3-d]pyrimidines (Figure 8 in ), which exhibit enhanced planarity for biological target binding .
  • Functional Groups : Pyrimidine-4,6-dicarboxylic acid (pKa ~2.14) replaces phenyl groups with direct carboxylic acid moieties, reducing steric bulk but increasing solubility in polar solvents .

Comparison with Other Disubstituted Pyrimidines

  • Biological Derivatives : 4,6-Disubstituted pyrido[3,4-d]pyrimidines (Figure 4 in ) require tailored substituents (e.g., acrylamide) for kinase inhibition .
  • MOF Monomers: H₂DBP’s 4-carboxyphenyl groups enable strong coordination with metal ions (e.g., Al³⁺), critical for MOF stability .

Material Science

H₂DBP-based MOFs (e.g., ZJU-520) exhibit a microporous surface area of ~1,000 m²/g, outperforming many benzene adsorbents due to dual-walled structures .

Physicochemical Properties

Property H₂DBP Pyrimidine-4,6-dicarboxylic Acid 4,6-Disubstituted Pyrrolo-pyrimidines
Molecular Weight 320.299 g/mol 200.13 g/mol 350–450 g/mol (typical)
Melting Point Not reported 238–240°C 180–220°C
Solubility Low in polar solvents High in water/DMSO Moderate in DMSO
Key Functional Groups 4-Carboxyphenyl Carboxylic acid Aryl/alkyl + fused rings

Notes:

  • H₂DBP’s low solubility in polar solvents is mitigated during MOF synthesis via solvothermal methods .
  • Pyrimidine-4,6-dicarboxylic acid’s lower molecular weight enhances bioavailability for enzyme inhibition .

Biological Activity

4,6-DI(4-Carboxyphenyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Overview

This compound is characterized by a pyrimidine ring substituted with two 4-carboxyphenyl groups. This specific arrangement enhances its ability to interact with biological targets, making it a candidate for further investigation in various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines. Studies suggest that it may induce apoptosis and disrupt cell signaling pathways critical for cancer progression .
  • Enzyme Inhibition : Preliminary findings suggest that derivatives of this compound may act as inhibitors of specific enzymes involved in inflammatory processes. For instance, compounds that modulate the function of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) have been explored for their therapeutic potential in treating diseases associated with IRAK-mediated signal transduction .
  • Metal Coordination : The ability of this compound to coordinate with metal ions has implications for drug design and materials science. Its interactions with transition metals can influence their reactivity and stability, potentially leading to novel therapeutic agents .

Anticancer Studies

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability in treated samples compared to controls. Mechanistic studies revealed that the compound interacts with DNA, suggesting a direct impact on cellular replication processes.

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer15Induction of apoptosis
Cervical Cancer20Disruption of cell signaling pathways
Lung Cancer25Inhibition of DNA replication

Enzyme Interaction Studies

Further investigations into enzyme inhibition revealed that this compound can effectively inhibit IRAK4 activity. This inhibition was associated with reduced production of pro-inflammatory cytokines in vitro.

Enzyme Inhibition (%) Concentration (µM)
IRAK47510
TNF-α Production605

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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